Azido-PEG2-PFP ester
Overview
Description
Azido-PEG2-PFP ester is a mixture of azide-functionalized polyethylene glycol (PEG) derivatives interleaved with pentafluorophenyl (PFP) ester moieties . This compound is widely used as a coupling agent in the field of bioconjugation chemistry and shows unparalleled potential in efficient biomolecule modification .
Molecular Structure Analysis
The molecular formula of Azido-PEG2-PFP ester is C13H12F5N3O4 . It has a molecular weight of 369.24 . The structure contains an azide group and a PFP ester group linked through a linear PEG chain .Chemical Reactions Analysis
The azide group in Azido-PEG2-PFP ester enables Click Chemistry . The PFP ester is a better leaving group compared to a hydroxyl group and can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .Physical And Chemical Properties Analysis
Azido-PEG2-PFP ester is a solid powder . It is soluble in DMF and DCM . The hydrophilic PEG spacer adds to the water solubility of this reagent .Scientific Research Applications
Dynamic Cell Adhesion and Migration
Azido-[polylysine-g-PEG] (azido-PEG) plays a crucial role in dynamic cell adhesion. It is used to create substrates for spatially controlled dynamic cell adhesion, demonstrated through tissue motility assays, patterned coculturing, and triggered cell shape change. This approach is highly accessible and allows for diverse applications in cellular biology and tissue engineering (van Dongen et al., 2013).
Vibrational Signaling in Molecular Electronics
Azido-PEG-succinimide esters are crucial in studying vibrational signaling along polyethylene glycol (PEG) chains. This research is significant for developing new efficient signal transduction strategies in molecular electronics and biochemistry. It extends the distances accessible in RA 2DIR structural measurements, offering insights into energy transport mechanisms (Lin & Rubtsov, 2012).
Functional Polymer Modification
Azido-PEG2-PFP ester is instrumental in introducing functional groups into polymer structures. This enables selective modification of activated ester groups in copolymers, leading to the creation of macromolecules with bespoke functionality, useful in nanotechnology and materials science (Li et al., 2013).
Nanoparticle Self-Assembly
Azido-PEG2-PFP ester contributes to the synthesis of reactive telechelic polymers with active ester ends, essential for nanoparticle self-assembly. This application is significant in drug delivery and nanomedicine, providing pathways for targeted therapies (Roth et al., 2008).
Biomedical Applications and Drug Delivery
The compound is used in "clip" and "click" chemistries for PEGylation of degradable aliphatic polyesters, a process critical for the synthesis of functional amphiphilic and degradable copolymers. These are valuable in biomedical applications, such as drug delivery (Freichels et al., 2011).
PEGylation of Proteins
Azido-PEG2-PFP ester is significant in site-specific PEGylation of proteins containing unnatural amino acids, a key technique in enhancing the therapeutic efficacy of protein-based drugs (Deiters et al., 2004).
Future Directions
properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 3-[2-(2-azidoethoxy)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5N3O4/c14-8-9(15)11(17)13(12(18)10(8)16)25-7(22)1-3-23-5-6-24-4-2-20-21-19/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXHEMGARNABFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401135220 | |
Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azido-PEG2-PFP ester | |
CAS RN |
1393330-37-4 | |
Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1393330-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Propanoic acid, 3-[2-(2-azidoethoxy)ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401135220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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